![molecular formula C22H17ClF3N3O2S B2963472 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide CAS No. 478040-05-0](/img/structure/B2963472.png)
2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide is a compound that falls under the category of hydrazinecarbothioamides. Such compounds are known for their versatile biological activities and are often explored in drug design and development. The structure features a benzoyl group substituted with a benzyloxy and chlorine atom, attached to a hydrazinecarbothioamide moiety, along with a trifluoromethyl-substituted phenyl group.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis typically involves multi-step organic reactions:
Formation of the benzoyl intermediate: 4-(Benzyloxy)-2-chlorobenzoyl chloride can be synthesized by reacting 4-(benzyloxy)-2-chlorobenzoic acid with thionyl chloride.
Coupling with hydrazine derivative: The prepared benzoyl chloride is reacted with hydrazinecarbothioamide in the presence of a base like triethylamine, facilitating the formation of the hydrazinecarbothioamide linkage.
Addition of trifluoromethylphenyl group: This step involves reacting the intermediate with 3-(trifluoromethyl)aniline under heating and using a coupling agent such as EDC (N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods: While precise industrial methods might vary, scale-up typically involves optimizing the reaction conditions for yield and purity. Continuous flow synthesis could be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: Conversion of thioamide to sulfinyl or sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the benzoyl group could yield the corresponding alcohol.
Substitution: Various functional groups could replace the chlorine or benzyloxy groups via nucleophilic aromatic substitution or electrophilic substitution, respectively.
Common reagents and conditions:
Oxidation: Hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Halides or alcohols in the presence of bases or catalysts.
Major products formed:
Sulfinyl derivatives from oxidation.
Alcohols from reduction.
A variety of substituted benzenes from substitution reactions.
Scientific Research Applications
In chemistry:
Catalysts: Potential to act as ligands or catalysts in organic reactions.
Synthesis intermediates: Useful intermediates in the synthesis of more complex molecules.
In biology:
Enzyme inhibition: Exploration as inhibitors for various enzymes.
Bioactive compounds: Potential in designing new drugs for therapeutic use.
In medicine:
Anticancer agents: Due to its structural resemblance to known therapeutic compounds, it might exhibit antiproliferative properties.
Anti-inflammatory and antimicrobial properties: Further exploration can reveal its potential in treating infectious and inflammatory conditions.
In industry:
Pharmaceutical manufacturing: As an intermediate in the production of complex pharmaceuticals.
Mechanism of Action
Comparing 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide with other hydrazinecarbothioamide derivatives reveals its uniqueness in:
Functional groups: The combination of a benzyloxy and trifluoromethyl groups which could impart unique biological properties.
Reactivity: Enhanced reactivity due to the presence of electron-withdrawing groups like chlorine and trifluoromethyl.
Comparison with Similar Compounds
N-benzoyl-N'-arylthioureas.
Hydrazinecarboxamides with different substituents.
Benzoylhydrazides.
Through these comparisons and analyses, it becomes clear that 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide is a versatile compound with potential applications across various fields. Exploring its chemical behavior, synthetic routes, and biological impacts can pave the way for new discoveries and innovations.
Properties
IUPAC Name |
1-[(2-chloro-4-phenylmethoxybenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N3O2S/c23-19-12-17(31-13-14-5-2-1-3-6-14)9-10-18(19)20(30)28-29-21(32)27-16-8-4-7-15(11-16)22(24,25)26/h1-12H,13H2,(H,28,30)(H2,27,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQPZQOOWMBABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NNC(=S)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid hcl](/img/structure/B2963389.png)
![4-(prop-2-en-1-yl)-5-(prop-2-en-1-ylsulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2963390.png)
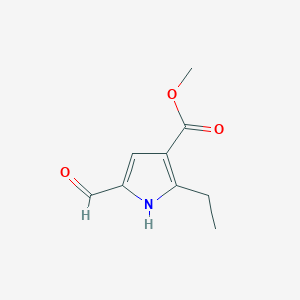
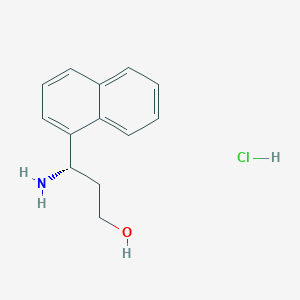
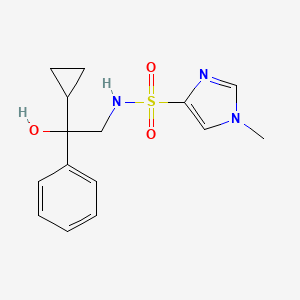
![5-Chloropyrazolo[1,5-a]quinazoline](/img/structure/B2963394.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2963398.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2963399.png)
![N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinamine](/img/structure/B2963401.png)
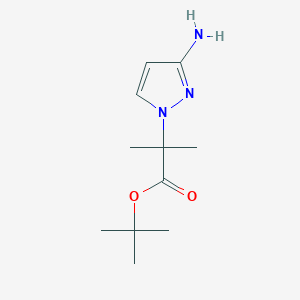
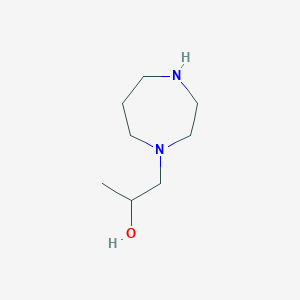
![7-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2963407.png)
![Methyl 4-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate](/img/structure/B2963410.png)
